Isoniazid, also known as isonicotinic acid hydrazide, has the chemical formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. It appears as a white crystalline powder with a melting point of approximately 171.4°C. Isoniazid is slightly soluble in water and has low solubility in organic solvents like ethanol and chloroform . It acts as a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG) to exert its therapeutic effects against Mycobacterium tuberculosis.
The primary reaction involving isoniazid occurs when it is activated by KatG. This activation leads to the formation of an isonicotinic acyl radical that subsequently binds to nicotinamide adenine dinucleotide (NAD) to form a nicotinoyl-NAD adduct. This adduct inhibits the enoyl-acyl carrier protein reductase InhA, which is crucial for the synthesis of mycolic acids in the mycobacterial cell wall . The inhibition of this pathway ultimately disrupts cell wall integrity and leads to bacterial cell death.
Isoniazid exhibits bactericidal activity against rapidly dividing mycobacteria while being bacteriostatic against slower-growing strains. Its mechanism involves the generation of reactive oxygen species and free radicals upon activation, which contribute to its antimicrobial effects . Additionally, isoniazid has been associated with various side effects, including hepatotoxicity and peripheral neuropathy, primarily due to its interactions with pyridoxine (vitamin B6) metabolism .
Isoniazid can be synthesized through several methods, with one common approach involving the reaction between 4-cyanopyridine and hydrazine hydrate in an alkaline medium at elevated temperatures (around 100°C). This process yields isoniazid after crystallization and purification steps . Other methods include the use of citric acid as a starting material or methyl isonicotinate as an intermediate .
Isoniazid is predominantly used in the treatment and prevention of tuberculosis. It is often part of combination therapy regimens alongside other antitubercular agents like rifampicin and pyrazinamide. Beyond tuberculosis, isoniazid has been explored for potential applications in treating other bacterial infections and even certain psychiatric conditions due to its monoamine oxidase inhibitory properties .
Isoniazid interacts with various drugs and can significantly affect their pharmacokinetics. For example:
These interactions highlight the importance of monitoring patients on isoniazid for potential adverse effects from concurrent medications.
Several compounds share similarities with isoniazid in structure or function. Here are some notable examples:
Compound Name | Structure Similarity | Primary Use |
---|---|---|
Rifampicin | Similar antibacterial properties | Tuberculosis treatment |
Pyrazinamide | Used in TB therapy | Tuberculosis treatment |
Ethambutol | Similar mechanism against mycobacteria | Tuberculosis treatment |
Clofazimine | Antimycobacterial | Leprosy treatment |
Capreomycin | Related mechanism | Tuberculosis treatment |
Uniqueness of Isoniazid: Isoniazid's unique mechanism as a prodrug that specifically targets mycolic acid synthesis distinguishes it from these compounds. Its ability to generate reactive intermediates upon activation further enhances its efficacy against Mycobacterium tuberculosis.
Irritant